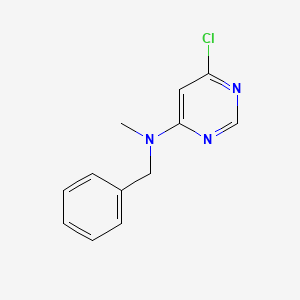

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine

Description

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine is a pyrimidine derivative characterized by a benzyl group and a methyl group attached to the nitrogen at position 4 of the pyrimidine ring, along with a chlorine substituent at position 5. Its molecular formula is C₁₂H₁₃ClN₃, with a molar mass of 234.71 g/mol (calculated). This compound serves as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Structural analogs of this compound are often explored for their biological activity, such as kinase inhibition or antimicrobial properties, though specific studies on this derivative remain scarce.

Properties

IUPAC Name |

N-benzyl-6-chloro-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(8-10-5-3-2-4-6-10)12-7-11(13)14-9-15-12/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYMYVJFFLAFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine typically involves the reaction of 6-chloro-4-pyrimidinamine with benzyl chloride and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine has been investigated for several applications across different domains:

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Its structure allows it to interact with specific biological targets, potentially inhibiting tumor growth.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, offering a basis for developing anti-inflammatory drugs.

Biochemical Research

- Enzyme Inhibition Studies : The compound has been used to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.

- Proteomics : It serves as a biochemical tool in proteomics research, aiding in the identification and characterization of proteins.

Chemical Synthesis

- Intermediate in Organic Synthesis : this compound acts as an intermediate in synthesizing more complex organic molecules, making it valuable in pharmaceutical and material science research.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases. |

| Study 3 | Enzyme Inhibition | Identified as a competitive inhibitor of a key enzyme in metabolic pathways, highlighting its role in drug design. |

Mechanism of Action

The mechanism of action of N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine include derivatives with variations in substituents on the pyrimidine ring or the amine group. Below is a detailed comparison based on available data:

Table 1: Key Properties of this compound and Related Compounds

*Calculated based on molecular formula.

Key Differences and Implications:

N-Substituent Effects: The addition of a methyl group to the amine nitrogen in this compound increases steric hindrance compared to N-Benzyl-6-chloro-4-pyrimidinamine. This modification may reduce reactivity in nucleophilic substitution reactions but could enhance metabolic stability in biological systems.

Thermal and Physical Properties: The non-methylated analog (N-Benzyl-6-chloro-4-pyrimidinamine) has a well-defined melting point (116–117°C) , whereas data for the methylated derivative is absent, suggesting challenges in crystallization or purification.

Commercial Viability: The discontinuation of this compound contrasts with the availability of its non-methylated counterpart, implying higher synthesis complexity or lower demand for the methylated form.

Biological Activity

N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and related research findings.

- Molecular Formula : C13H14ClN3

- Molecular Weight : 247.72 g/mol

- Structural Characteristics : The compound features a pyrimidine ring substituted with a benzyl group and a chlorine atom, which may influence its biological interactions.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to various biological effects, including:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.

- Receptor Binding : It has the potential to bind to receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives similar to this compound have demonstrated significant antitumor properties. For instance:

- Cytotoxicity Studies : Compounds in related studies have shown moderate to high cytotoxicity against various cancer cell lines, including MCF-7 and NCI/ADR cells. These studies highlight the potential for such compounds to overcome drug resistance mechanisms mediated by P-glycoprotein (Pgp) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | Not specified |

| Related Compound 1 | MCF-7 | 0.85 |

| Related Compound 2 | NCI/ADR | Submicromolar |

Case Studies and Research Findings

- Antitumor Efficacy : A study by Gangjee et al. explored a series of pyrimidine derivatives, noting that some exhibited nanomolar antitumor activity while also reversing drug resistance in cancer cell lines . This suggests that this compound could share similar properties.

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications in the benzyl moiety can enhance biological activity. The presence of electron-withdrawing or electron-donating groups significantly affects potency against tumor cells .

- Potential for Drug Development : Given its unique structural features, this compound represents a promising candidate for further development as an antitumor agent or in other therapeutic areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.